molecular formula C9H6ClF3O B1362273 2-Methyl-3-(trifluoromethyl)benzoyl chloride CAS No. 261952-07-2

2-Methyl-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B1362273
CAS No.: 261952-07-2
M. Wt: 222.59 g/mol
InChI Key: XZUTXPBRISPHPS-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the third position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Methyl-3-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C9H7F3O2+SOCl2C9H6ClF3O+SO2+HCl\text{C9H7F3O2} + \text{SOCl2} \rightarrow \text{C9H6ClF3O} + \text{SO2} + \text{HCl} C9H7F3O2+SOCl2→C9H6ClF3O+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the 2-Methyl-3-(trifluoromethyl)benzoyl group into aromatic compounds.

    Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 2-Methyl-3-(trifluoromethyl)benzoic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation

    Solvents: Dichloromethane, chloroform, toluene

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    2-Methyl-3-(trifluoromethyl)benzoic acid: Formed by hydrolysis

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the preparation of biologically active compounds that can be used in drug discovery and development.

    Medicine: As a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: In the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the methyl group at the second position.

    2-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the methyl group at the second position.

    4-(Trifluoromethyl)benzoyl chloride: Similar structure but the trifluoromethyl group is at the fourth position.

Uniqueness

2-Methyl-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity, steric properties, and electronic effects, making it a valuable intermediate in the synthesis of specialized organic molecules.

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-6(8(10)14)3-2-4-7(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUTXPBRISPHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256067
Record name 2-Methyl-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-07-2
Record name 2-Methyl-3-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-trifluoromethyl-2-methylbenzoic acid 5.00 g, oxalyl dichloride 3.42 g, N,N-dimethylformamide about 50 mg and tetrahydrofuran 200 mL was stirred at 25° C. for one hour. The reaction mixtures were concentrated under reduced pressure to give 3-trifluoromethyl-2-methylbenzoic acid chloride.
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3.42 g
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50 mg
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200 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner analogous to Intermediate 12 substituting 2-methyl-3-(trifluoromethyl)benzoic acid for 2-chloro-3-(trifluoromethyl)benzoic acid.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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